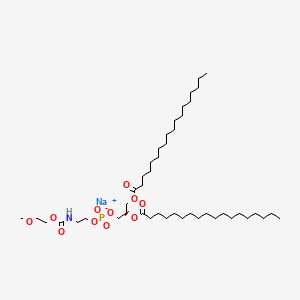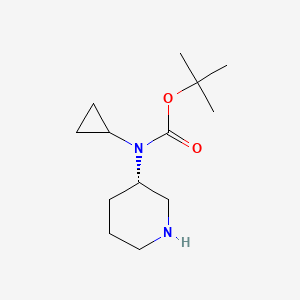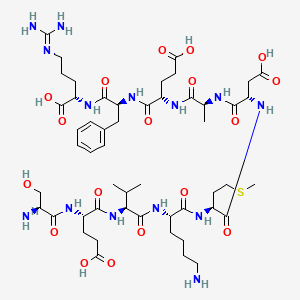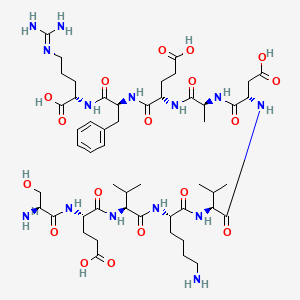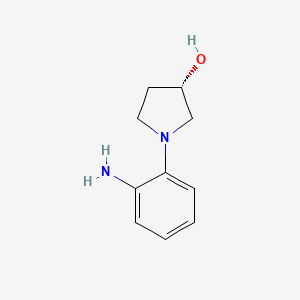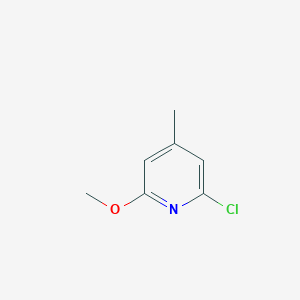
4,8-Dimethoxyquinoline-2-carboxylic acid
Vue d'ensemble
Description
4,8-Dimethoxyquinoline-2-carboxylic acid is a compound that belongs to the class of quinolines, which are heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound , although not directly studied in the provided papers, is structurally related to various quinoline derivatives that have been synthesized and characterized for their potential applications and properties.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring and subsequent functionalization. For instance, the synthesis of a dioxovanadium(V) complex with a related compound, 4,8-dihydroxyquinoline-2-carboxylic acid, demonstrates the use of quinoline derivatives as ligands in metal complexes, which could imply similar potential for this compound . Additionally, the conversion of carboxylic acids to carboxamides using niobium pentachloride, as described in the synthesis of tetrahydroisoquinoline alkaloid structures, suggests a method that could potentially be applied to the synthesis of amide derivatives of this compound . The diastereoselective synthesis of tetrahydroisoquinoline carboxylic acids also provides insight into the stereochemical control that can be achieved in synthesizing quinoline derivatives .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their reactivity and interaction with biological targets. The crystal structure analysis of methyl 2-substituted 7,7-dimethoxy-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates reveals the three-dimensional arrangement of the quinoline ring system and substituents, which is essential for understanding the properties and reactivity of these compounds 10. This information can be extrapolated to predict the molecular structure of this compound and its potential interactions.
Chemical Reactions Analysis
Quinoline derivatives undergo various chemical reactions that modify their structure and properties. For example, the bromination of 4-hydroxy-6,7-dimethoxyquinoline derivatives has been shown to proceed through conventional addition rather than halocyclization, which could be relevant for the chemical modification of this compound . Cyclization reactions, as demonstrated in the synthesis of indenoisoquinolinone derivatives, are another type of chemical transformation that quinoline compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of methoxy and carboxylic acid groups in these compounds affects their solubility, acidity, and potential for forming hydrogen bonds and metal complexes. The one-dimensional hydrogen-bonded structures observed in proton-transfer compounds of quinoline derivatives highlight the importance of hydrogen bonding in the solid-state structure of these compounds . These properties are essential for the application of quinoline derivatives in various fields, including pharmaceuticals and materials science.
Applications De Recherche Scientifique
Complexation Properties
4,8-Dimethoxyquinoline-2-carboxylic acid demonstrates notable complexation properties. For instance, it serves as a tridentate ligand in the complexation with NH4VO3, leading to the formation of a cis-dioxovanadium(V) complex. This complex exhibits a unique hexagonal molecular arrangement and creates channel cavities occupied by water molecules, forming a one-dimensional water chain (Moriuchi et al., 2007).
Photolabile Protecting Group
This compound is related to derivatives that act as photolabile protecting groups. A derivative, 8-bromo-7-hydroxyquinoline (BHQ), shows high efficiency in multiphoton-induced photolysis, useful in biological applications. It offers advantages like increased solubility and low fluorescence, making it valuable as a caging group for biological messengers (Fedoryak & Dore, 2002).
Synthesis of Quinoline Derivatives
The compound is also instrumental in the synthesis of various quinoline derivatives. For example, palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition processes use similar compounds to produce 3,4-dihydroquinolin-2-ones with high stereoselectivity, showing the compound's utility in creating structurally diverse molecules (Jin et al., 2018).
Antiproliferative Effects
Research on derivatives of this compound, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, shows potential antiproliferative effects in hepatocellular carcinoma models. This implies possible applications in cancer research and therapy (Kumar et al., 2017).
Image Stability in Recording Systems
Metal complexes of this compound derivatives, like nickel or zinc salts of 8-hydroxyquinoline-2-carboxylic acid, have been found effective in stabilizing colorants in information recording systems. These complexes offer protection against photofading of indicator dyes in heat-sensitive recording systems (Oda, 1998).
Mécanisme D'action
Safety and Hazards
The safety data sheet for 4,8-Dimethoxyquinoline-2-carboxylic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation. Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye/face protection .
Propriétés
IUPAC Name |
4,8-dimethoxyquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-16-9-5-3-4-7-10(17-2)6-8(12(14)15)13-11(7)9/h3-6H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFZNQWLNDDXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801275020 | |
| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28027-15-8 | |
| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28027-15-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethoxy-2-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801275020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



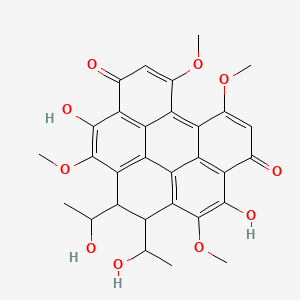
![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3)](/img/structure/B3028622.png)


